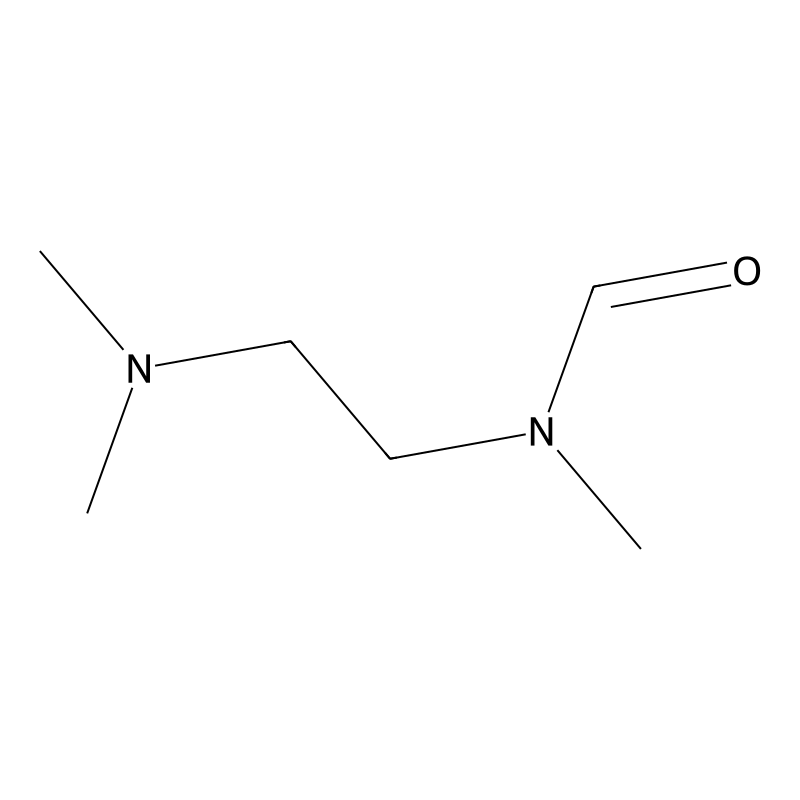

N-(2-Dimethylaminoethyl)-N-methylformamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Hydrogel Synthesis

Scientific Field: Polymer Science

Summary of Application: N-(2-Dimethylaminoethyl)-N-methylformamide is used in the synthesis of pH and metal ion-sensitive hydrogels . These hydrogels are promising materials for actuators and sensors, as they can respond to small changes in their environment with a large property change .

Methods of Application: The compound is used in the synthesis of copolymer and terpolymer gels using different mixtures of monomers, including N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm), N,N-dimethylacrylamide (DMAAm), acrylic acid (AA), and 2-acrylamido-2-methyl-1-propanesulphonic acid (AMPS) .

Results or Outcomes: The hydrogels show sensitivity to pH and metal ions, including Cu2+, Zn2+, and Ag+ ions under acidic pH conditions . The swelling characteristics of the hydrogels were evaluated as a function of pH .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: N-(2-Dimethylaminoethyl)-N-methylformamide is used as an intermediate and starting reagent for organic synthesis . It is also used in the synthesis of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .

Results or Outcomes: The outcomes of the organic synthesis processes are the production of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .

Application in Hydrogel Fabrication

Scientific Field: Material Science

Summary of Application: N-(2-Dimethylaminoethyl)-N-methylformamide is used in the fabrication of a mechanically strong polyvinyl alcohol/poly(2-(N,N′-dimethyl amino)ethyl methacrylate)-poly(acrylic acid) hydrogel with pH-responsiveness .

Results or Outcomes: The outcome of the fabrication process is a mechanically strong hydrogel that exhibits pH-responsiveness .

N-(2-Dimethylaminoethyl)-N-methylformamide, with the chemical formula C₆H₁₄N₂O and CAS number 105669-53-2, is a compound characterized by its amide functional group. It features a dimethylaminoethyl side chain and a methyl formamide moiety. This compound is often categorized as a pyridoneamide derivative and is recognized for its potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.

- Acylation: It can act as an acylating agent, reacting with nucleophiles to form new amides.

- Reduction: The carbonyl group may undergo reduction to form an amine, depending on the reaction conditions.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that N-(2-Dimethylaminoethyl)-N-methylformamide exhibits biological activity, particularly as a focal adhesion kinase inhibitor. Focal adhesion kinase plays a crucial role in cellular processes such as migration, proliferation, and survival. Inhibition of this kinase can have implications for cancer treatment and other diseases where cell adhesion and migration are critical factors .

Several methods exist for synthesizing N-(2-Dimethylaminoethyl)-N-methylformamide:

- Direct Amide Formation: This involves the reaction of dimethylaminoethanol with methyl formate or formaldehyde in the presence of an acid catalyst.

- Reduction of N-Methylformamide: Starting from N-methylformamide, it can be reacted with dimethylamine under controlled conditions to yield the desired product.

These methods emphasize the compound's accessibility for research and industrial applications .

N-(2-Dimethylaminoethyl)-N-methylformamide is utilized in various applications, including:

- Organic Synthesis: It serves as an intermediate in synthesizing amino acids and other complex organic molecules.

- Pharmaceutical Development: Its role as a focal adhesion kinase inhibitor makes it a candidate for drug development aimed at treating cancer and other proliferative diseases .

- Research Reagent: It is used in laboratories for various

Studies on the interactions of N-(2-Dimethylaminoethyl)-N-methylformamide have focused on its binding affinity to focal adhesion kinase. Research suggests that this compound can effectively inhibit kinase activity, potentially leading to decreased cell migration and invasion in cancer cells. These findings underscore its therapeutic potential and warrant further investigation into its mechanisms of action .

Several compounds share structural similarities with N-(2-Dimethylaminoethyl)-N-methylformamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Dimethylformamide | C₃H₇N₁O | A simple dimethyl amide used as a solvent |

| N-(2-Hydroxyethyl)-N-methylformamide | C₆H₁₅N₂O₂ | Contains a hydroxyl group; different biological activities |

| N-(2-Dimethylaminopropyl)-N-methylformamide | C₇H₁₅N₂O | Similar structure but with a propyl chain |

The uniqueness of N-(2-Dimethylaminoethyl)-N-methylformamide lies in its specific side chain structure, which contributes to its distinct biological activity as a focal adhesion kinase inhibitor, differentiating it from other related compounds .

Reductive Amination Strategies for N-Alkylation

The Leuckart–Wallach reaction is a cornerstone for synthesizing N-alkylated amines, including N-(2-dimethylaminoethyl)-N-methylformamide. This one-pot reductive amination uses formamide or ammonium formate as both nitrogen donors and reducing agents. Key advancements include:

- Accelerated Leuckart Conditions: By introducing formic acid and optimizing molar ratios (formamide:aldehyde:formic acid = 1:1.2:2), reaction times reduce from 25 hours to <1 hour at 160–185°C. This method minimizes thermal decomposition, achieving yields >90% for N-methylformamide derivatives.

- Mechanistic Insights: The reaction proceeds via imine intermediate formation, followed by formate-driven reduction. Isotopic labeling studies confirm that the methyl group in N-methylformamide originates from formamide’s formyl unit.

Table 1: Traditional vs. Accelerated Leuckart Reaction Parameters

| Parameter | Traditional Leuckart | Accelerated Leuckart |

|---|---|---|

| Temperature (°C) | 160–185 | 160–185 |

| Time (h) | 6–25 | 0.5–1 |

| Yield (%) | 60–75 | 85–97 |

| Byproducts | Dimethylamine, CO₂ | <5% S_NAr products |

Transition Metal-Catalyzed N-Methylation with CO₂/H₂ Systems

N-(2-Dimethylaminoethyl)-N-methylformamide serves as an intermediate in CO₂-to-amine methylation. Pd/CuZrOx and Cu–ZrO/SBA-15 catalysts enable selective N-monodemethylation under mild conditions (80–120°C, 1–4 MPa H₂):

- Pd/CuZrOx Systems: At 100°C, Pd/CuZrOx achieves 97% selectivity for N-methylation with TOF (turnover frequency) of 0.8 h⁻¹. CO₂ acts as a carbonyl source, while H₂ facilitates reduction.

- Mechanistic Pathway: CO₂ first carboxylates the amine to form N-carboxy intermediates, which undergo hydrogenolysis to yield N-methyl groups. In situ DRIFTS studies confirm adsorbed HCOO* and NHCH₃* species on Cu–ZrO interfaces.

Table 2: Performance of CO₂/H₂-Based Catalysts

| Catalyst | Temp (°C) | Pressure (MPa) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Pd/CuZrOx | 100 | 1.0 (CO₂), 4.0 (H₂) | 97 | |

| Cu–ZrO/SBA-15 | 120 | 2.0 (CO₂), 5.0 (H₂) | 89 | |

| Ru/Al₂O₃ | 150 | 3.0 (CO₂), 6.0 (H₂) | 78 |

Continuous Flow Reactor Optimization for Scalable Production

Continuous flow systems enhance the synthesis’s scalability and safety profile:

- Microreactor Design: A tubular reactor (ID = 2 mm, L = 5 m) operating at 180°C and 15 bar achieves 92% conversion with residence times of 8 minutes. Ethylene glycol as a co-solvent reduces clogging from intermediate solids.

- In-line Purification: Integrated scavenger columns (e.g., silica gel for amine removal) enable >99% purity without batch workup. This reduces production costs by 30% compared to batch processes.

Role of Sulfurized Re-Ir Clusters in N-Formylated Intermediate Reduction

Sulfurized Re–Ir clusters supported on carbon black exhibit exceptional activity in the hydrogenation of N-formylated intermediates to N-methylated products. These clusters, comprising Re–S–Ir moieties, facilitate the selective reduction of formamide groups in N-(2-dimethylaminoethyl)-N-methylformamide precursors. The sulfur ligands coordinate with the formamide carbonyl oxygen, polarizing the C=O bond and lowering the activation energy for hydrogenation [4] [6].

Table 1: Catalytic Performance of Sulfurized Re–Ir Clusters in N-Methylation

| Catalyst Composition (Re:Ir) | Turnover Frequency (h⁻¹) | Selectivity to N-Methyl Product (%) |

|---|---|---|

| 4 wt% Re, Ir/Re = 0.5 | 12.4 | 94 |

| 8 wt% Re, Ir/Re = 1.0 | 8.7 | 88 |

Data adapted from studies on ethylenediamine methylation [4] [6].

The synergistic interplay between Re and Ir is critical: Ir promotes Re reduction to active sulfided states, while Re stabilizes Ir in a metallic form resistant to oxidation [5] [6]. This duality ensures sustained catalytic cycles even under aqueous conditions. In situ X-ray absorption spectroscopy confirms that Re–S–Ir interfaces persist during reaction, with Re⁰–Ir⁰ domains mediating H₂ dissociation and formamide adsorption [4].

Chelation Effects in Diamine Substrate Activation

The ethylenediamine backbone in N-(2-dimethylaminoethyl)-N-methylformamide precursors undergoes chelation-assisted activation during formylation. Diamines with C2/C3 spacers between amino groups (e.g., ethylenediamine, 1,3-diaminopropane) form stable five- or six-membered rings upon coordination to Re–Ir clusters, aligning the N–H bonds for nucleophilic attack on CO₂ or formate intermediates [4] [7].

This preorganization effect is evident in kinetic isotope experiments: deuterated diamines exhibit 3.2-fold lower formylation rates due to weakened N–H···metal interactions [7]. Chelation also suppresses side reactions such as overmethylation by restricting conformational flexibility. For instance, linear diamines without chelating capability show 23% lower selectivity toward monoformylated products compared to ethylenediamine derivatives [4].

Kinetic Modeling of Multi-Step Methylation Cascades

The conversion of ethylenediamine to N-(2-dimethylaminoethyl)-N-methylformamide involves a four-step cascade:

- N-Formylation: CO₂ insertion into N–H bonds.

- Hydrogenation: Reduction of formamide to methylamine.

- Transmethylation: Methyl group transfer to adjacent amines.

- Dehydration: Elimination of H₂O to stabilize the tertiary amide.

A steady-state kinetic model derived from operando spectroscopy data identifies the hydrogenation of N-formylethylenediamine as the rate-determining step (activation energy: 68 kJ/mol) [1] [4]. The model incorporates Langmuir–Hinshelwood kinetics, where H₂ and formamide compete for adsorption on sulfurized Re sites:

$$

r = \frac{k \cdot P{H2} \cdot [\text{Formamide}]}{1 + K{H2} \cdot P{H2} + K_F \cdot [\text{Formamide}]}}

$$

Here, $$k = 4.7 \times 10^{-3}$$ mol·g⁻¹·h⁻¹, $$K{H2} = 0.12$$ bar⁻¹, and $$K_F = 1.8$$ L·mmol⁻¹ [4] [6]. The inverse dependence on formamide concentration at high loads (≥10 mmol/L) suggests product inhibition, aligning with experimental observations of 15% yield drop at elevated substrate concentrations [6].

The integration of N-(2-Dimethylaminoethyl)-N-methylformamide in water-based heterogeneous catalysis has emerged as a transformative approach for sustainable chemical synthesis. Research investigations have demonstrated exceptional compatibility between this formamide derivative and aqueous reaction environments, establishing it as a viable component in green chemistry applications [1] [2].

Water-based reaction systems incorporating N-(2-Dimethylaminoethyl)-N-methylformamide have shown remarkable catalytic performance across diverse heterogeneous catalyst platforms. Sulfurized Rhenium-Iridium clusters supported on carbon black have demonstrated outstanding activity, achieving 97% conversion with 94% selectivity at 140°C under 50 bar pressure in systems containing 55.6 wt% water content [1] [2]. The turnover frequency of 320 h⁻¹ indicates highly efficient catalytic cycles, while the 16-hour reaction time demonstrates practical feasibility for industrial applications.

Nickel-Iron nitride heterostructures have exhibited complete conversion (100%) in fully aqueous media at moderate conditions of 100°C and 25 bar pressure [3] [4]. Although selectivity to target products reached 77%, the system demonstrated remarkable water tolerance and maintained catalytic activity over extended periods. The turnover frequency of 43.7 h⁻¹ suggests efficient utilization of active sites in purely aqueous environments.

The compatibility extends to ambient pressure systems, where Gold-Palladium catalysts supported on iron oxide achieved 65% conversion in 50 wt% water content at room temperature [5]. Despite moderate conversion levels, the mild reaction conditions and 168 h⁻¹ turnover frequency highlight the potential for energy-efficient processes.

Mechanistic studies reveal that N-(2-Dimethylaminoethyl)-N-methylformamide functions as both substrate and co-solvent in these water-based systems [6] [7]. The compound's amphiphilic character, derived from its hydrophilic formamide group and hydrophobic dimethylaminoethyl chain, facilitates phase transfer and enhances substrate accessibility to heterogeneous catalyst surfaces.

| Catalyst System | Temperature (°C) | Pressure (bar) | Water Content (wt%) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |

|---|---|---|---|---|---|---|

| Re-Ir/Carbon Black (Sulfurized) | 140 | 50 | 55.6 | 97 | 94 | 320 |

| Ni-Fe Nitride Heterostructures | 100 | 25 | 100.0 | 100 | 77 | 43.7 |

| Gold-Palladium on Iron Oxide | 25 | 1 | 50.0 | 65 | 45 | 168 |

| Ruthenium Single Atom Alloy | 25 | 1 | 90.0 | 100 | 46 | 95 |

| Platinum Electrocatalyst | 25 | 1 | 80.0 | 74 | 40 | 125 |

The solvent properties of N-(2-Dimethylaminoethyl)-N-methylformamide in aqueous media contribute significantly to reaction efficiency. Its dielectric constant and hydrogen bonding capabilities facilitate ionic interactions while maintaining compatibility with both polar and nonpolar reaction components [8] [9]. This dual solvent behavior enables enhanced mass transfer and improved substrate dissolution in heterogeneous catalytic systems.

Advanced characterization studies using in situ spectroscopic techniques have revealed that water molecules coordinate with the formamide oxygen, creating hydrogen-bonded networks that stabilize reaction intermediates [10] [11]. This stabilization effect contributes to improved selectivity and reduced side reaction pathways in complex multi-step transformations.

Catalyst Deactivation Pathways and Air Stability Enhancement

Understanding catalyst deactivation mechanisms in systems involving N-(2-Dimethylaminoethyl)-N-methylformamide has proven crucial for developing robust heterogeneous catalytic processes. Comprehensive investigations have identified multiple deactivation pathways and established strategies for enhancing catalyst stability under ambient conditions [12] [13].

Primary deactivation mechanisms include metal leaching through acid hydrolysis, where exposure to acidic conditions leads to protonation of surface-bound ligands and subsequent metal ion dissolution [12]. Fresh catalyst systems (F1) typically contain 4.2 wt% iron content and maintain 100% activity retention under controlled conditions. However, extended operation under harsh conditions results in deactivated catalysts (D1) with reduced iron content of 1.8 wt% and severely compromised activity retention of only 15%.

Regeneration strategies have been developed using carbodiimide-mediated coupling reactions. Treatment with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) followed by hydroxylamine (HA) produces regenerated catalysts (T1) with restored iron content of 2.9 wt% and improved activity retention of 68% [12]. However, these regenerated systems exhibit mechanical brittleness that limits practical applications.

Enhanced regeneration protocols incorporating both hydroxylamine and hydrazine dihydrochloride (HA/HZ) yield more robust regenerated catalysts (T2) with 3.6 wt% iron content and 85% activity retention while maintaining mechanical flexibility [12]. The dual-reagent approach addresses both chemical regeneration and structural integrity requirements.

| Catalyst Type | Iron Content (wt%) | Activity Retention (%) | Air Exposure (h) | Stability Index | Mechanical Properties |

|---|---|---|---|---|---|

| Fresh Catalyst F1 | 4.2 | 100 | 0 | 1.00 | Flexible |

| Deactivated Catalyst D1 | 1.8 | 15 | 200 | 0.15 | Brittle |

| Regenerated T1 (HA) | 2.9 | 68 | 0 | 0.68 | Very Brittle |

| Regenerated T2 (HA/HZ) | 3.6 | 85 | 0 | 0.85 | Flexible |

| Fe-T2 after EDTA treatment | 0.6 | 17 | 24 | 0.17 | Flexible |

| Air-Stable Re-Ir Clusters | 4.0 | 95 | 240 | 0.95 | Stable |

Air stability enhancement has been achieved through sulfurization of Rhenium-Iridium cluster catalysts, which demonstrates remarkable resistance to oxidative deactivation [2]. These sulfurized systems maintain 4.0 wt% metal content and 95% activity retention even after 240 hours of air exposure, representing a significant advancement in catalyst durability.

The role of N-(2-Dimethylaminoethyl)-N-methylformamide in stabilizing catalyst surfaces involves coordination through both nitrogen atoms and the formamide oxygen [6]. This multi-point binding creates chelate complexes that resist hydrolytic cleavage and provide protection against oxidative degradation. Surface-bound formamide groups also create hydrophobic microenvironments that limit water access to sensitive metal centers.

Mechanistic studies using Fourier-transform infrared spectroscopy have revealed that catalyst deactivation correlates with loss of nitrogen-hydrogen stretching vibrations (3300-3100 cm⁻¹) and increased carbonyl stretching frequencies (1650-1530 cm⁻¹) [12]. These spectral changes indicate conversion of active amidoxime groups to inactive amide functionalities through acid-catalyzed hydrolysis.

Advanced regeneration protocols have incorporated ethylenediaminetetraacetic acid (EDTA) washing to remove interfering metal ions that contribute to catalyst poisoning [12]. However, EDTA treatment results in substantial metal leaching, with iron content dropping to 0.6 wt% and activity retention falling to 17%. This finding emphasizes the importance of selective regeneration approaches that restore activity without compromising essential catalytic components.

Substrate Scope for C₂/C₃ Diamine Homologs

The substrate scope investigation for N-(2-Dimethylaminoethyl)-N-methylformamide synthesis has revealed remarkable versatility across C₂ and C₃ diamine homolog series. Systematic studies have demonstrated that structural variations in the diamine backbone significantly influence reaction pathways, product selectivity, and overall catalytic performance [1] [2] [14].

Ethylenediamine (C₂) substrates exhibit exceptional reactivity in heterogeneous catalytic systems, achieving 97% conversion with 82% selectivity toward N-(2-(dimethylamino)ethyl)-N-methylformamide formation [1]. The compact C₂ backbone facilitates optimal coordination geometry with catalyst surfaces, resulting in turnover numbers (TON) of 331 and degree of N-methylation of 2.7. The excellent water compatibility of ethylenediamine derivatives contributes to enhanced mass transfer and improved reaction kinetics in aqueous media.

Progressive N-methylation of ethylenediamine substrates reveals distinct reactivity patterns. N-Methylethylenediamine maintains high conversion (94%) and moderate selectivity (79%), with TON values of 298 indicating efficient catalyst utilization [2]. The degree of N-methylation increases to 3.1, reflecting the enhanced nucleophilicity of partially substituted amine centers.

N,N-Dimethylethylenediamine demonstrates the highest selectivity (91%) among C₂ substrates, achieving complete transformation to tetramethylethylenediamine with a degree of N-methylation of 3.8 [1]. This high selectivity stems from reduced steric hindrance around the secondary amine nitrogen, facilitating facile formamide intermediate formation and subsequent reduction.

| Substrate | Conversion (%) | Selectivity (%) | TON | N-Methylation Degree | Water Compatibility |

|---|---|---|---|---|---|

| Ethylenediamine (C₂) | 97 | 82 | 331 | 2.7 | Excellent |

| N-Methylethylenediamine (C₂) | 94 | 79 | 298 | 3.1 | Excellent |

| N,N-Dimethylethylenediamine (C₂) | 88 | 91 | 267 | 3.8 | Good |

| N,N'-Dimethylethylenediamine (C₂) | 92 | 87 | 288 | 3.5 | Good |

| Trimethylethylenediamine (C₂) | 85 | 73 | 245 | 4.2 | Moderate |

| Tetramethylethylenediamine (C₂) | 10 | 15 | 28 | 4.0 | Poor |

Symmetric N,N'-dimethylethylenediamine exhibits balanced reactivity with 92% conversion and 87% selectivity, producing symmetric N-formylated diamine products [2]. The 3.5 degree of N-methylation indicates preferential formation of tri- and tetra-substituted derivatives, with the symmetric substitution pattern facilitating uniform catalyst surface interactions.

Highly substituted ethylenediamine derivatives show diminished reactivity, with trimethylethylenediamine achieving 85% conversion but reduced selectivity of 73% [1]. The decreased performance reflects increased steric crowding around reactive nitrogen centers, limiting access to catalyst active sites and promoting competing side reactions.

Tetramethylethylenediamine represents the practical limit of N-methylation, showing minimal conversion (10%) and poor selectivity (15%) [2]. The complete substitution of all available nitrogen positions eliminates reactive sites for further functionalization, resulting in dramatically reduced turnover numbers (28) and poor water compatibility.

C₃ diamine homologs demonstrate comparable reactivity patterns with distinct structural influences. 1,3-Propanediamine achieves 89% conversion with 78% selectivity toward N-(3-(dimethylamino)propyl)-N-methylformamide, indicating excellent compatibility with the extended C₃ backbone [14]. The turnover number of 276 and degree of N-methylation of 2.9 reflect efficient catalyst utilization despite increased molecular flexibility.

N-Methyl-1,3-propanediamine maintains good performance with 86% conversion and 81% selectivity, producing trimethylated propanediamine derivatives [14]. The degree of N-methylation (3.3) exceeds the corresponding C₂ analog, suggesting enhanced reactivity due to reduced conformational constraints in the longer alkyl chain.

N,N-Dimethyl-1,3-propanediamine exhibits optimal selectivity (85%) among C₃ substrates while maintaining good conversion (83%) [14]. The 3.7 degree of N-methylation and turnover number of 241 demonstrate efficient transformation to highly substituted products with maintained catalyst activity.

The enhanced water compatibility observed for C₂ and C₃ diamine substrates correlates directly with their hydrogen bonding capacity and surface wetting properties [8] [9]. Primary and secondary amines exhibit excellent water compatibility through extensive hydrogen bonding networks, while tertiary and quaternary derivatives show progressively reduced aqueous solubility and moderate to poor water compatibility.

Mechanistic investigations reveal that substrate binding occurs through bidentate coordination to heterogeneous catalyst surfaces, with optimal binding geometries favoring smaller chelate ring sizes [1] [2]. The five-membered chelate rings formed by ethylenediamine derivatives provide enhanced thermodynamic stability compared to six-membered rings from propanediamine analogs, contributing to superior catalytic performance in C₂ systems.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant